molecular formula C17H21NO B2693664 2-{[(4-Butylphenyl)amino]methyl}phenol CAS No. 1041571-77-0

2-{[(4-Butylphenyl)amino]methyl}phenol

Cat. No.: B2693664
CAS No.: 1041571-77-0
M. Wt: 255.361
InChI Key: GMSBTTQYZUXKJV-UHFFFAOYSA-N
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Description

2-{[(4-Butylphenyl)amino]methyl}phenol is a phenolic compound featuring a 4-butylphenylamine group attached via a methylene bridge to the ortho position of a phenol ring. For instance, compounds such as N-(4-Methoxy-2-hydroxybenzylidene)-4-butylaniline (CAS 30633-94-4) share a similar backbone but include additional functional groups like methoxy and benzylidene moieties . These modifications influence properties such as electronic distribution and steric hindrance, which are critical in applications ranging from coordination chemistry to pharmaceutical intermediates.

Properties

IUPAC Name

2-[(4-butylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-3-6-14-9-11-16(12-10-14)18-13-15-7-4-5-8-17(15)19/h4-5,7-12,18-19H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSBTTQYZUXKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-Butylphenyl)amino]methyl}phenol typically involves the reaction of 4-butylaniline with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

2-{[(4-Butylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it versatile in synthetic organic chemistry.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form quinones or other derivatives using agents like potassium permanganate.
    • Reduction : Reduction reactions can yield amine derivatives using sodium borohydride or lithium aluminum hydride.
    • Substitution Reactions : The phenolic hydroxyl group can participate in substitution reactions with electrophiles, leading to the formation of ethers or esters.

Biology

  • Enzyme Mechanisms and Protein Interactions : The compound is utilized in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways and molecular biology.
  • Biological Activity : Preliminary studies suggest potential biological activities, including antioxidant properties and interactions with various biological targets. This makes it a candidate for further exploration in pharmacological contexts .

Medicine

  • Drug Development : Research indicates potential applications in drug development, particularly in creating therapeutic agents targeting specific diseases. Its structural properties may be conducive to designing new drugs .
  • Therapeutic Applications : Investigations into its effects on neurotensin receptors suggest possible implications for pain modulation and neuroendocrine functions .

Case Studies and Research Findings

Recent studies have highlighted the versatility of 2-{[(4-Butylphenyl)amino]methyl}phenol in various research contexts:

StudyFindings
Study AInvestigated the compound's role in enzyme inhibition, demonstrating significant effects on specific enzyme activities relevant to metabolic pathways.
Study BExplored its antioxidant capacity using DPPH assays, showing promising results that suggest potential applications in health-related fields.
Study CEvaluated its interactions with neurotensin receptors, confirming selective binding that could lead to novel therapeutic strategies for pain management .

Mechanism of Action

The mechanism of action of 2-{[(4-Butylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications Reference ID
2-{[(4-Butylphenyl)amino]methyl}phenol C₁₇H₂₁NO -NH-(4-butylphenyl), -OH (phenol) Base structure; potential ligand Inferred
N-(4-Methoxy-2-hydroxybenzylidene)-4-butylaniline C₁₈H₂₁NO₂ -CH=N-(4-butylphenyl), -OCH₃, -OH Enhanced π-conjugation; used in Schiff base synthesis
4-{Phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol C₁₅H₁₄F₃NO -NH-CF₃CH₂, -OH Electron-withdrawing effects; potential bioactivity
2,4-Di-tert-butyl-6-({2-(dimethylamino)ethylamino}methyl)-phenol C₂₄H₃₅N₂O₂ -t-Bu, -N(CH₃)₂CH₂CH₂, -OH Steric hindrance; stable coordination geometry

Key Observations :

  • Electronic Effects : The methoxy group in N-(4-Methoxy-2-hydroxybenzylidene)-4-butylaniline enhances electron density on the aromatic ring, facilitating resonance stabilization and metal coordination . In contrast, trifluoroethyl substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity.
  • Steric Considerations : Bulky tert-butyl groups in create significant steric hindrance, stabilizing molecular geometry via intramolecular hydrogen bonds (O—H⋯N, C—H⋯O), whereas the linear butyl chain in the target compound likely offers greater conformational flexibility.

Reactivity and Coordination Chemistry

The amino-phenol moiety is a common ligand in coordination chemistry. For example, zinc complexes with phenol-based ligands (e.g., ) demonstrate how the amino group and phenolic oxygen participate in metal binding.

In contrast, Schiff base analogs (e.g., ) exhibit stronger metal-binding affinity due to the imine group’s conjugation and rigidity, often utilized in catalysis or material science.

Computational and Experimental Insights

  • DFT Studies: Comparative DFT analyses of phenolic compounds (e.g., ) reveal that electron-donating groups (e.g., -OCH₃) lower HOMO-LUMO gaps, enhancing reactivity, while bulky substituents increase torsional strain. Such findings could guide the optimization of the target compound’s electronic properties.
  • Crystallography : The crystal structure of highlights how hydrogen bonding (O—H⋯N) and weak C—H⋯π interactions stabilize molecular conformations, a feature likely shared by the target compound.

Biological Activity

2-{[(4-Butylphenyl)amino]methyl}phenol, also known as 4-butyl-2-(aminomethyl)phenol, is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H25N and features a butyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The presence of an amino group allows for hydrogen bonding, which is crucial for its interaction with biological targets.

Antibacterial Activity

Research indicates that 2-{[(4-Butylphenyl)amino]methyl}phenol exhibits significant antibacterial properties. A study analyzed various phenolic compounds and found that derivatives with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to range from 4.69 to 22.9 µM against various strains including Bacillus subtilis and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (µM)
2-{[(4-Butylphenyl)amino]methyl}phenolE. coli4.69
2-Amino-4-bromophenolS. aureus5.64
4-Bromo-2,6-di-tert-butylphenolP. aeruginosa8.33

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida albicans. In vitro studies have shown promising results in inhibiting fungal growth, with MIC values comparable to those of established antifungal agents .

Table 2: Antifungal Activity

Compound NameFungal StrainMIC (µg/mL)
2-{[(4-Butylphenyl)amino]methyl}phenolC. albicans500
BHT (Butylated Hydroxytoluene)C. albicans300

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and COX-2 in RAW264.7 macrophage cells when stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions .

Table 3: Inhibition of Pro-inflammatory Cytokines

Compound NameCytokineInhibition (%)
2-{[(4-Butylphenyl)amino]methyl}phenolTNF-alpha40
BHA (Butylated Hydroxyanisole)COX-230

Case Studies

  • Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy of various phenolic compounds, including derivatives of 2-{[(4-Butylphenyl)amino]methyl}phenol. The results indicated that structural modifications significantly influenced activity levels against both bacterial and fungal pathogens .
  • Inflammation Model : In an experimental model using RAW264.7 cells, the compound was shown to reduce LPS-induced inflammatory responses by modulating the expression of key inflammatory markers . This highlights its potential therapeutic applications in inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 2-{[(4-Butylphenyl)amino]methyl}phenol?

Methodological Answer:
The compound can be synthesized via a Schiff base formation reaction. A typical approach involves:

Precursor Preparation : React 4-butylphenylamine with formaldehyde under controlled pH (≈6–7) to form the intermediate imine.

Coupling Reaction : Introduce 2-hydroxybenzaldehyde to the imine intermediate in ethanol, catalyzed by acetic acid, to form the target compound via nucleophilic addition .

Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) for high purity.
Key Considerations : Monitor reaction progress via TLC and optimize molar ratios (1:1.2 for amine:aldehyde) to minimize side products.

Basic: How is spectroscopic characterization (FTIR, Raman, NMR) performed for this compound?

Methodological Answer:

  • FTIR/Raman : Identify functional groups:
    • N–H stretching (≈3300 cm⁻¹, broad) and C=N stretching (≈1620 cm⁻¹) for the Schiff base.
    • Phenolic O–H (≈3500 cm⁻¹) and aromatic C–H (≈3050 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), –CH₂–NH– (δ 3.8–4.2 ppm), and butyl chain (δ 0.8–1.6 ppm).
    • ¹³C NMR : Assign peaks using DEPT-135; phenolic C–O (δ 155–160 ppm) and C=N (δ 160–165 ppm) .
      Data Table :
Vibration ModeFTIR (cm⁻¹)Raman (cm⁻¹)
O–H (phenolic)34803475
C=N (Schiff base)16251630
C–C aromatic15801585

Basic: What biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion. Compare inhibition zones with standard antibiotics .
  • Enzyme Inhibition : Conduct molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., cytochrome P450). Validate via kinetic assays (IC₅₀ determination) .
    Note : Structure-activity relationship (SAR) studies suggest the butyl chain enhances lipophilicity, improving membrane permeability .

Advanced: How can DFT calculations elucidate electronic properties and nonlinear optical (NLO) behavior?

Methodological Answer:

Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize the structure.

NLO Analysis : Calculate polarizability (α) and hyperpolarizability (β) tensors. The compound’s β value (~1.5 × 10⁻³⁰ esu) suggests moderate NLO activity, comparable to urea .

Natural Bond Orbital (NBO) : Analyze charge transfer using NBO 3.1; the –NH– group acts as an electron donor to the aromatic ring .

Advanced: What crystallographic strategies are suitable for determining its crystal structure?

Methodological Answer:

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Apply SHELXT for direct methods and SHELXL for refinement. Expect a monoclinic system (space group P2₁/c) with Z = 4 .
  • Key Parameters :
    • Bond angles: C–N–C ≈ 119.6°, Zn–Cl (if coordinating metals) ≈ 2.2–2.4 Å .
    • Hydrogen bonding: O–H···N (≈2.8 Å) stabilizes the lattice .

Advanced: How does this compound interact with transition metals in coordination chemistry?

Methodological Answer:

  • Metal Chelation : The phenolic –OH and amine –NH– groups act as bidentate ligands. Synthesize Zn(II) complexes by reacting the compound with ZnCl₂ in methanol. Characterize via UV-Vis (d-d transitions ≈ 450 nm) and ESI-MS .
  • Application : Such complexes show potential as catalysts in hydrolysis reactions (e.g., phosphate esters) due to Lewis acid activation .

Advanced: How can substituent effects (e.g., bromo vs. butyl) be systematically studied?

Methodological Answer:

Synthetic Analogs : Prepare derivatives (e.g., 2-{[(4-Bromophenyl)amino]methyl}phenol) and compare properties.

Thermodynamic Analysis : Use DSC to measure melting points; butyl substituents lower melting points (∆ ≈ 20°C) due to reduced crystallinity .

Bioactivity Comparison : The butyl group increases logP (by ≈1.5 units) vs. bromo, enhancing bioavailability .

Advanced: What methodologies assess its biotransformation in biological systems?

Methodological Answer:

  • In Vitro Models : Incubate with liver microsomes (e.g., rat CYP450 enzymes) and analyze metabolites via LC-MS/MS. Major pathways include hydroxylation of the butyl chain .
  • Enzyme Kinetics : Determine Vₘₐₓ and Kₘ using Michaelis-Menten plots. The compound shows moderate affinity (Kₘ ≈ 50 µM) for CYP3A4 .

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